molecular formula C6H13NO B047343 trans-4-Aminocyclohexanol CAS No. 27489-62-9

trans-4-Aminocyclohexanol

Cat. No. B047343
CAS RN: 27489-62-9
M. Wt: 115.17 g/mol
InChI Key: IMLXLGZJLAOKJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trans-4-Aminocyclohexanol involves a multi-step process starting from 4-acetylaminophenol or p-aminophenol as the starting material. Jian (2000) described a practical method where this compound is synthesized via hydrogenation, hydrolysis, and separation of isomers, achieving a total yield of 45% based on the starting material. Li Jia-jun (2012) reported a two-step process with a selectivity of 96.9% and an overall yield of 67.0%, highlighting the efficiency of these synthetic routes (Jian, 2000) (Li Jia-jun, 2012).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic methods, including infrared, 1H, and 13C NMR spectroscopy. These studies confirm the molecular identity and purity of the synthesized compound and provide insights into its stereochemistry and conformational properties. The presence of the amino and hydroxyl functional groups on the cyclohexane ring plays a critical role in its chemical behavior and reactivity (Li Jia-jun, 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including acetylation, hydrogenation, and the formation of Schiff bases. These reactions are crucial for the further functionalization of the molecule and its application in the synthesis of more complex compounds. The amino group in this compound is a reactive site for nucleophilic substitution and other transformations, leading to a wide range of derivatives with potential pharmacological activities (Jian, 2000).

Physical Properties Analysis

The physical properties of this compound, such as melting point and solubility, are influenced by its molecular structure. The compound exhibits a melting point range of 112-114°C, indicating its purity and crystalline nature. Understanding these physical properties is essential for the compound's handling, storage, and application in various chemical and pharmaceutical formulations (Jian, 2000).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability, are key to its utility as a pharmaceutical intermediate. Its ability to undergo selective reactions, coupled with its stability under various conditions, makes it a valuable compound in the synthesis of a wide range of therapeutic agents. The amino and hydroxyl groups provide sites for chemical modifications, enabling the synthesis of a variety of pharmacologically active molecules (Jian, 2000); (Li Jia-jun, 2012).

Scientific Research Applications

  • Pharmaceutical Intermediates : Trans-4-(N-acetylamido)cyclohexanol, synthesized from p-aminophenol, shows 96.9% selectivity and 100% reactant conversion. This compound serves as a key precursor for pharmaceutical intermediates (Li Jia-jun, 2012).

  • Molecular Switches : Trans-2-aminocyclohexanols function as pH-triggered molecular switches. They enable conformational switching in allosteric systems with negative cooperativity, which is crucial for the development of responsive molecular systems (Barbora Brázdová et al., 2005).

  • Crown Ethers and Podands : These compounds are used as pH-triggers for conformationally controlled crowns and podands. This application allows for pH-induced conformational switching of crown ethers and podands (V. Samoshin et al., 2004).

  • Medicinal Chemistry Intermediates : N-Substituted cyclohex-3-enamines can be prepared from trans-4-aminocyclohexanol hydrochloride, offering potential for medicinal chemistry intermediates (Mónica Álvarez-Pérez & J. Marco-Contelles, 2009).

  • Pharmaceutical Ingredient Synthesis : A novel continuous flow process for synthesizing 4-aminocyclohexanol derivatives with high selectivity benefits pharmaceutical ingredient syntheses (B. Szabó et al., 2019).

  • Anticholinesterase Antidotes : Derivatives like 2′-(cis- and trans-2′′-hydroxycyclohexyl)aminoethyl 1-phenylcyclopentanecarboxylate hydrochlorides have potential as anticholinesterase antidotes, offering protection from sarin poison (R. Bannard & J. Parkkari, 1970).

  • Commercial Production for Medical Intermediates : Trans 4 aminocyclohexanol is synthesized from 4 acetylaminophenol, yielding a medical intermediate for ambroxal (Y. Jian, 2000).

  • Stereochemistry in Reaction Processes : The 4-aminocyclohexanols exhibit retention of configuration in reaction processes, with solvolysis not playing a key role in rate-determining steps (E. Della & P. Jefferies, 1961).

  • Synthesis from Renewable Materials : A one-pot method for the stereoselective synthesis of cis and this compound from renewable starting materials has been developed, highlighting the potential for high-value building blocks from renewable sources (O. Sviatenko et al., 2019).

Safety and Hazards

Trans-4-Aminocyclohexanol causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXLGZJLAOKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218630, DTXSID001312113
Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexanol
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Molecular Weight

115.17 g/mol
Source PubChem
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CAS RN

6850-65-3, 27489-62-9, 40525-78-8
Record name 4-Aminocyclohexanol
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Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexan-1-ol
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Record name 4-Aminocyclohexanol, cis-
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Record name 4-AMINOCYCLOHEXANOL, TRANS-
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Record name 4-AMINOCYCLOHEXANOL, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-aminocyclohexanol?

A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: How can I distinguish between the cis and trans isomers of 4-aminocyclohexanol using spectroscopic methods?

A2: NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers. In the 1H NMR spectrum, the axial and equatorial protons of the cyclohexane ring in the trans isomer exhibit distinct coupling constants compared to the cis isomer [].

Q3: How does the cis/trans isomerism of 4-aminocyclohexanol influence the properties of materials incorporating this compound?

A3: The cis/trans isomerism can significantly impact the packing arrangement and intermolecular interactions within a material. For instance, in 2D perovskite materials, incorporating cis-4-aminocyclohexanol leads to different photoluminescence and photodetection properties compared to the trans isomer [].

Q4: Does 4-aminocyclohexanol exhibit any notable hydrogen bonding interactions?

A4: Yes, 4-aminocyclohexanol can participate in both intermolecular and intramolecular hydrogen bonding through its hydroxyl and amino groups. This is evident in the formation of a 1:1 molecular complex with (4-hydroxycyclohexyl)carbamic acid [] and its coordination with 18-crown-6 in inclusion materials [].

Q5: What are some common synthetic routes to 4-aminocyclohexanol?

A5: 4-Aminocyclohexanol can be synthesized through various methods, including:

  • Reduction of 4-aminophenol: This method, often utilizing catalytic hydrogenation, can yield a mixture of cis and trans isomers [, ].
  • Reductive amination of 4-hydroxycyclohexanone: This approach, frequently employing transaminases, offers control over the stereochemistry of the product [].
  • Ring-opening of cyclic intermediates: Domino synthesis involving nitrones and donor-acceptor cyclopropanes provides a stereoselective route to cis-1,4-aminocyclohexanols [].

Q6: Can you elaborate on the stereoselective synthesis of 4-aminocyclohexanol isomers using enzymatic methods?

A6: Researchers have successfully employed one-pot enzymatic cascade reactions using keto reductases and amine transaminases to synthesize both cis and trans isomers of 4-aminocyclohexanol with high diastereoselectivity. By selecting stereocomplementary enzymes, the desired isomer can be obtained [].

Q7: Can 4-aminocyclohexanol be used as a starting material for the preparation of other valuable compounds?

A7: Absolutely. 4-Aminocyclohexanol serves as a key intermediate in the synthesis of various pharmaceuticals and their analogues, including:

  • Ambroxol: A commonly used expectorant [, , ].
  • N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) metabolites: These metabolites exhibit anticancer activity [].
  • Dihydroquinoline-based muscarinic antagonists: These compounds show potential for treating respiratory diseases [].

Q8: Is 4-aminocyclohexanol utilized in polymer chemistry?

A8: Yes, 4-aminocyclohexanol is a valuable monomer for synthesizing functional polymers. For example, it can be reacted with formaldehyde and a bisphenol to create a novel benzoxazine monomer, which, upon polymerization, yields polybenzoxazine with tailored properties for applications in nanocomposites [].

Q9: What are the primary applications of 4-aminocyclohexanol and its derivatives?

A9: 4-Aminocyclohexanol and its derivatives have found applications in:

  • Pharmaceuticals: As intermediates in the synthesis of expectorants, anticonvulsants, and potential therapeutics for pain management and diseases mediated by the ORL1 receptor [, , , ].
  • Material science: As monomers for the preparation of functional polymers and hybrid nanocomposites [, ].

Q10: Are there known biological activities associated with 4-aminocyclohexanol?

A10: While 4-aminocyclohexanol itself might not possess potent biological activity, its derivatives exhibit a range of activities:

  • Antifungal activity: Oxiranes derived from 4-aminocyclohexanol have shown antifungal properties [, ].
  • Antibacterial activity: Glucopyranoside derivatives of neamine modified in the 2-deoxystreptamine ring, synthesized from 4-aminocyclohexanol, have been investigated for their antibacterial potential [].

Q11: Has 4-aminocyclohexanol been studied for its potential to interact with enzymes?

A11: Yes, 4-aminocyclohexanol has been investigated as a ligand for trypsin, with its crystal structure in complex with the enzyme determined []. This research provides insights into the binding interactions of this compound with biological targets.

Q12: Is there any information available on the metabolism of 4-aminocyclohexanol in living organisms?

A12: Research has explored the metabolism of cyclohexylamine, a closely related compound, in various species. Studies have identified 4-aminocyclohexanol as a metabolite of cyclohexylamine in rats, rabbits, and guinea pigs [, ]. The metabolic pathways and extent of metabolism vary between species.

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